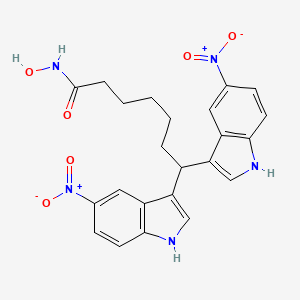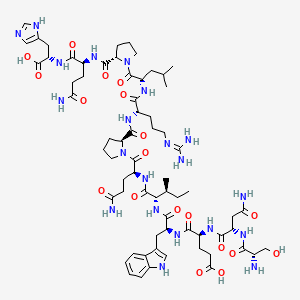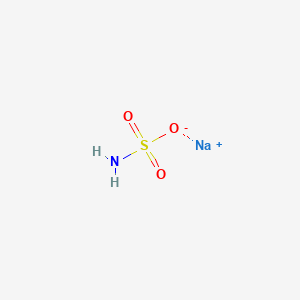
N-hydroxy-7,7-bis(5-nitro-1H-indol-3-yl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ST-5732: Stainless Steel A286 , is a high-performance iron-nickel-chromium alloy. This compound is renowned for its exceptional strength, corrosion resistance, and high-temperature stability. It is widely used in demanding applications, particularly in the aerospace and defense industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: : ST-5732 is produced through a series of metallurgical processes. The alloying elements, including nickel, chromium, molybdenum, and titanium, are melted together in a vacuum induction furnace. The molten alloy is then cast into ingots, which are subsequently hot-worked and cold-worked to achieve the desired shapes and sizes .
Industrial Production Methods: : The industrial production of ST-5732 involves solution and precipitation heat treatment. The alloy is solution-treated at temperatures ranging from 1300-1400°F (704-760°C) for 16 hours, followed by air cooling. This process enhances the alloy’s mechanical properties and corrosion resistance .
Chemical Reactions Analysis
Types of Reactions: : ST-5732 undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy exhibits excellent oxidation resistance at high temperatures, making it suitable for use in extreme environments .
Common Reagents and Conditions: : The alloy’s resistance to oxidation is enhanced by the presence of chromium and molybdenum. These elements form a protective oxide layer on the surface, preventing further oxidation. The alloy can also undergo reduction reactions in the presence of reducing agents .
Major Products Formed: : The primary products formed from the oxidation of ST-5732 are chromium oxide and nickel oxide. These oxides contribute to the alloy’s corrosion resistance and high-temperature stability .
Scientific Research Applications
Chemistry: : In chemistry, ST-5732 is used as a material for high-temperature reactors and chemical processing equipment. Its resistance to corrosion and oxidation makes it ideal for handling aggressive chemicals .
Biology: : In biological research, ST-5732 is used in the fabrication of medical devices and implants. Its biocompatibility and mechanical strength make it suitable for applications such as orthopedic implants and surgical instruments .
Medicine: : In the medical field, ST-5732 is used in the production of medical instruments and devices that require high strength and corrosion resistance. Its biocompatibility ensures that it does not cause adverse reactions when in contact with biological tissues .
Industry: : In the aerospace and defense industries, ST-5732 is used in the manufacture of turbine blades, compressor discs, and other high-performance components.
Mechanism of Action
Mechanism of Action: : The exceptional properties of ST-5732 are attributed to its unique composition and microstructure. The alloy’s high nickel content enhances its ductility and corrosion resistance. The presence of chromium and molybdenum forms a protective oxide layer, preventing further oxidation. Titanium and aluminum contribute to the alloy’s strength through precipitation hardening .
Molecular Targets and Pathways: : The molecular targets of ST-5732 include the formation of stable oxide layers on the surface, which protect the underlying metal from corrosion. The alloy’s microstructure, characterized by fine precipitates, enhances its mechanical properties and resistance to deformation .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : ST-5732 is often compared with other high-temperature alloys such as Inconel 718 and Hastelloy X. While all these alloys exhibit excellent high-temperature stability and corrosion resistance, ST-5732 is unique in its combination of strength, ductility, and ease of fabrication .
List of Similar Compounds
Inconel 718: Known for its high strength and corrosion resistance at elevated temperatures.
Hastelloy X: Renowned for its oxidation resistance and high-temperature strength.
Waspaloy: A nickel-based superalloy with excellent high-temperature strength and oxidation resistance.
Properties
Molecular Formula |
C23H23N5O6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-hydroxy-7,7-bis(5-nitro-1H-indol-3-yl)heptanamide |
InChI |
InChI=1S/C23H23N5O6/c29-23(26-30)5-3-1-2-4-16(19-12-24-21-8-6-14(27(31)32)10-17(19)21)20-13-25-22-9-7-15(28(33)34)11-18(20)22/h6-13,16,24-25,30H,1-5H2,(H,26,29) |
InChI Key |
VSVDNXSUROYWOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(CCCCCC(=O)NO)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[11C]N-(1-(4-(4-methoxy-2-(4-methoxyphenylsulfonyl)phenylsulfonyl)phenyl)ethyl)methanesulfonamide](/img/structure/B10853294.png)
![[3-(4-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853295.png)

![(1R,10R,11S,14R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol](/img/structure/B10853308.png)
![(1S,14R,15R)-25-(2-methylpropyl)-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaen-20-ol](/img/structure/B10853314.png)
![6-[2-(methylamino)butanoylamino]-5-oxo-N,N-diphenyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxamide](/img/structure/B10853319.png)


![Spiro[pyrrolidine-2,2-adamantane]](/img/structure/B10853335.png)
![2-[(1S,3R,9S,11R,14S)-9-[3-(diaminomethylideneamino)propyl]-4,7,10,18-tetraoxo-2,5,8,19-tetrazatricyclo[9.6.2.014,19]nonadecan-3-yl]acetic acid](/img/structure/B10853345.png)
![[3-(3-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853355.png)
![Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10853368.png)
![[3-(4-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853379.png)
